n-(2-Nitrophenylthio)saccharin
Overview
Description
N-(2-Nitrophenylthio)saccharin is an organic compound with the molecular formula C13H8N2O5S2 It is a derivative of saccharin, where the saccharin moiety is substituted with a 2-nitrophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrophenylthio)saccharin typically involves the reaction of saccharin with 2-nitrothiophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Saccharin and 2-nitrothiophenol.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The saccharin is dissolved in the solvent, and the base is added to the solution. 2-nitrothiophenol is then added dropwise to the reaction mixture. The reaction is stirred at an elevated temperature (typically around 80-100°C) for several hours.
Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification methods to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrophenylthio)saccharin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The nitrophenylthio group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted saccharin derivatives.
Scientific Research Applications
N-(2-Nitrophenylthio)saccharin has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Nitrophenylthio)saccharin involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-Chlorophenoxy)-2-hydroxypropyl)saccharin
- N-(3-Cyanopropyl)saccharin
- 2-(2-Nitrophenylthio)acetophenone
- 2-(4-Nitrophenylthio)acetophenone
- 2-(4-Nitrophenylthio)acetic acid
Uniqueness
N-(2-Nitrophenylthio)saccharin is unique due to the presence of the nitrophenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other saccharin derivatives.
Properties
IUPAC Name |
2-(2-nitrophenyl)sulfanyl-1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5S2/c16-13-9-5-1-4-8-12(9)22(19,20)15(13)21-11-7-3-2-6-10(11)14(17)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEABMFZLAEEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167366 | |
Record name | 2-((2-(Hydroxy(oxido)amino)phenyl)thio)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16239-03-5 | |
Record name | N-(2-Nitrophenylthio)saccharin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-((2-(Hydroxy(oxido)amino)phenyl)thio)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Nitrophenylthio)saccharin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-Nitrophenylthio)saccharin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYU48WYS8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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